molecular formula C9H13NO2 B143833 ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-51-1

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B143833
CAS RN: 2199-51-1
M. Wt: 167.2 g/mol
InChI Key: QWSFDUPEOPMXCV-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The ethyl ester group at the 3-position and the methyl groups at the 2 and 4 positions on the pyrrole ring are indicative of the compound's potential for various chemical reactions and applications in synthesis.

Synthesis Analysis

The synthesis of related pyrrole derivatives typically involves condensation reactions, as seen in the synthesis of ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, where a formylpyrrole compound is condensed with benzohydrazide . Similarly, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate could be synthesized through analogous methods, potentially involving the reaction of a suitable pyrrole with an ethyl esterification agent under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using X-ray crystallography, as demonstrated by the structural analysis of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The pyrrolic ring is typically planar or slightly distorted, and the substituents can significantly influence the overall molecular conformation.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including condensation to form hydrazide-hydrazones , and can participate in hydrogen bonding to form dimers . The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the pyrrole ring, influencing the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are often characterized using spectroscopic methods such as NMR, UV-Visible, FT-IR, and mass spectroscopy . These compounds typically show absorption in the UV region due to π-π* and charge transfer transitions . The presence of substituents like the ethyl ester group can influence properties like solubility, boiling point, and melting point.

Case Studies

Case studies involving ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate are not directly provided in the data. However, the synthesis and characterization of similar pyrrole derivatives, as well as their potential applications in the field of non-linear optics and as precursors for heterocyclic derivatives , provide insight into the relevance of such compounds in academic and industrial research.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate and its derivatives are extensively studied in the field of organic chemistry for their synthesis and molecular structure. For example, a derivative, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and analyzed using various spectroscopic techniques and quantum chemical calculations. This research offers insights into the molecular structure, vibrational analysis, and interaction energies of the compound (Singh et al., 2013).

Computational Studies and Chemical Reactivity

Computational studies have been conducted on various derivatives to understand their chemical reactivity. For instance, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied for its molecular electrostatic potential, natural bond orbital interactions, and vibrational analysis. These studies reveal significant insights into the reactive sites and potential applications in forming heterocyclic compounds like oxirane and oxazoles (Singh et al., 2014).

Non-Linear Optical Material Research

The derivatives of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate are also explored for their potential as non-linear optical (NLO) materials. A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed that it exhibits significant properties suitable for NLO applications, indicating its potential use in optical devices and materials research (Singh et al., 2014).

Anticancer and Antibacterial Activity

Some studies have also focused on the potential biological activities of derivatives of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. A novel heterocyclization of this compound led to the development of derivatives with demonstrated in vitro anticancer and antibacterial activities, providing a new avenue for pharmaceutical research (Astakhina et al., 2016).

Safety And Hazards

The safety information for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" .

Future Directions

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites . This suggests potential future directions in the development of new dyes and pharmaceuticals.

properties

IUPAC Name

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSFDUPEOPMXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176414
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

2199-51-1
Record name Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (2600 g) and ethanol (7800 mL) were stirred vigorously while 10 N hydrochloric acid (3650 mL) was slowly added. The temperature increased from 25° C. to 35° C. and gas evolution began. The mixture was warmed to 54° C. and stirred with further heating for one hour at which time the temperature was 67° C. The mixture was cooled to 5° C. and 32 L of ice and water were slowly added with stirring. The solid was collected by vacuum filtration and washed three times with water. The solid was air dried to constant weight to give 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1418 g, 87% yield) as a pinkish solid. 1H-NMR (dimethylsulfoxide-d6) δ2.10, 2.35 (2×s, 2×3H, 2×CH3), 4.13 (q, 2H, CH2), 6.37 (s, 1H, CH), 10.85 (s, 1H, NH). MS m/z 167 [M+1].
Quantity
7800 mL
Type
reactant
Reaction Step One
Quantity
3650 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
32 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket, gas bubbler and an air condenser, were charged 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tertiary butyl ester 4-ethyl ester (II) (1.5 Kg; 5.6 mole), isopropyl alcohol 4.5 L and stirred while Conc. HCl (2.2 L) was charged with the aid of addition funnel at 25-30° C. After addition, the temperature of the reaction mixture was raised to 45-50° C. and maintained at this temperature until the gas evolution completely ceases. The reaction was monitored by TLC and the solution cooled to 25-30° C. and quenched in a carboy containing ice water under stirring. The product was isolated by filtration and dried at 50° C.
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step Two
Name
Quantity
2.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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Citations

For This Compound
26
Citations
G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
To search for an economical and convenient synthesis of sunitinib and its malate salt, optimization of a scalable synthetic route was explored by designing a standard experimental …
Number of citations: 20 link.springer.com
KP Jethava, P Prakash, P Manchanda, H Arora… - …, 2022 - Wiley Online Library
Targeting live cell organelles is essential for imaging, understanding, and controlling specific biochemical processes. Typically, fluorescent probes with distinct structural scaffolds are …
HM Gillis, L Greene, A Thompson - Synlett, 2009 - thieme-connect.com
Sulfenyl groups are attracting interest as masking/protecting groups for pyrroles. A facile one-step synthesis of sulfenyl pyrroles, involving the reaction of pyrroles with N-(aryl-and …
Number of citations: 30 www.thieme-connect.com
EV Rudyakova, AN Mirskova… - Russian Journal of Organic …, 2008 - Springer
(1-Benzyl-1H-pyrrol-2-ylsulfanyl)acetic acid, 2- and 3-(1-benzyl-1H-pyrrol-2-ylsulfanyl)propionic acids, 1,1′-[1,4-phenylenebis(methylene)]bis[(1H-pyrrol-2-ylsulfanyl)acetic acid], and 1,…
Number of citations: 4 link.springer.com
K Lv, LL Wang, XB Zhou, ML Liu, HY Liu… - Medicinal Chemistry …, 2013 - Springer
A series of 1-(3-dimethylaminopropyl)indolin-2-one derivatives were designed and synthesized based on the structural features of TMP-20, LK-B030, and BX-517. These newly …
Number of citations: 22 link.springer.com
R Lüönd, R Neier - Helvetica chimica acta, 1991 - Wiley Online Library
To obtain stable derivatives of α‐unsubstituted pyrroles, the reaction of the test pyrrole 9 with a series of chalcones 14a–h were studied. Michael adducts 16b–h could be isolated. In …
Number of citations: 9 onlinelibrary.wiley.com
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
SR Liu, M Vedamalai, SP Wu - Analytica Chimica Acta, 2013 - Elsevier
A boron dipyrromethene (BODIPY)-based fluorometric probe, HCS, has been successfully developed for the highly sensitive and selective detection of hypochlorous acid (HOCl). The …
Number of citations: 72 www.sciencedirect.com
KP Jethava, P Prakash, P Manchanda, H Arora… - bioRxiv, 2021 - biorxiv.org
Targeting live cell organelles is important for imaging and to understand and control specific biochemical processes. Typically, fluorescent probes with distinct structural scaffolds have …
Number of citations: 3 www.biorxiv.org
G Meng, M Zheng, M Wang, J Tong, W Ge… - European journal of …, 2016 - Elsevier
A new series of 2-substituted imino-3-substituted-5- heteroarylidene-1,3-thiazolidine-4-ones as the potent bidentate PTP1B inhibitors were designed and synthesized in this paper. All of …
Number of citations: 33 www.sciencedirect.com

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